molecular formula C8H15N3 B13579829 4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine

Cat. No.: B13579829
M. Wt: 153.22 g/mol
InChI Key: GGVPYGUNQORYCG-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine is an organic compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine typically involves the condensation of 1-methylimidazole with a suitable butan-1-amine derivative. One common method involves the reaction of 1-methylimidazole with 4-chlorobutan-1-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced amine derivatives, and various substituted imidazole compounds .

Scientific Research Applications

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

4-(3-methylimidazol-4-yl)butan-1-amine

InChI

InChI=1S/C8H15N3/c1-11-7-10-6-8(11)4-2-3-5-9/h6-7H,2-5,9H2,1H3

InChI Key

GGVPYGUNQORYCG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CCCCN

Origin of Product

United States

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